N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide
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Overview
Description
N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloropyridine, sulfonyl, and benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 6-chloropyridine-3-sulfonyl chloride: This intermediate is synthesized by reacting 6-chloropyridine with chlorosulfonic acid under controlled conditions.
Formation of the benzofuran moiety: The benzofuran ring is constructed through a cyclization reaction involving appropriate starting materials such as 2-hydroxybenzaldehyde and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an appropriate solvent.
Major Products Formed
Scientific Research Applications
N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-[(6-chloropyridin-3-yl)sulfonyl]acetamide: Shares the chloropyridine and sulfonyl groups but lacks the benzofuran moiety.
2-Chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine: Contains a similar sulfonyl-pyridine structure but with a different substituent on the pyridine ring.
Uniqueness
N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonyl-2,3-dihydro-1-benzofuran-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-13-4-2-11(8-16-13)22(19,20)17-14(18)10-1-3-12-9(7-10)5-6-21-12/h1-4,7-8H,5-6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFMZJYCWSTQCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)NS(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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